![molecular formula C24H25N5O4S B2513657 2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine CAS No. 1116036-79-3](/img/structure/B2513657.png)

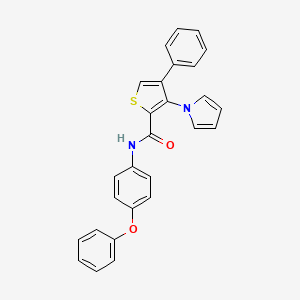

2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

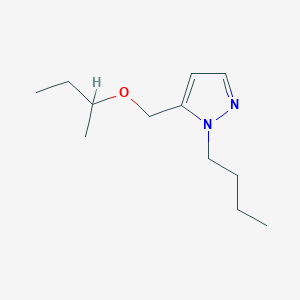

The compound “2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The presence of these heterocyclic rings suggests that this compound might have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The presence of the pyrazine and piperazine rings could make it participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as its solubility, melting point, boiling point, etc., can be determined through various experimental methods .Wissenschaftliche Forschungsanwendungen

Antibacterial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids containing piperazine linkers have shown potent in-vitro antibacterial and cytotoxic activities against different bacterial strains and cell lines. These hybrids exhibit significant antibacterial efficacies, with low minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against E. coli, S. aureus, and S. mutans strains. Furthermore, they demonstrated effective biofilm inhibition activities, surpassing the reference antibiotic Ciprofloxacin in efficacy, with IC50 values indicating high potency against bacterial biofilms. These findings highlight the potential of piperazine-linked compounds in addressing bacterial infections and biofilm-associated problems in medical and industrial settings (Mekky & Sanad, 2020).

Genotoxicity and Metabolic Activation

The genotoxic potential of a related compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, was assessed in the context of its use as a 5-HT2C receptor agonist for obesity treatment. The study revealed a metabolism-dependent increase in reverse mutations in certain strains, indicating genotoxicity that was attenuated by specific inhibitors. This research underscores the importance of understanding the metabolic activation pathways of piperazine-related compounds, which can lead to the formation of reactive intermediates with DNA-binding capabilities, contributing to their genotoxicity profile (Kalgutkar et al., 2007).

Serotonin Receptor Agonism

1-(m-Trifluoromethylphenyl)-piperazine has been studied for its serotonin receptor agonism effects. It inhibits the specific binding of tritiated serotonin to rat brain membranes in vitro more effectively than other compounds, suggesting potent serotonin receptor agonist activity. This property could be leveraged in developing new therapeutic agents targeting serotonin receptors for various neuropsychiatric disorders (Fuller et al., 1978).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

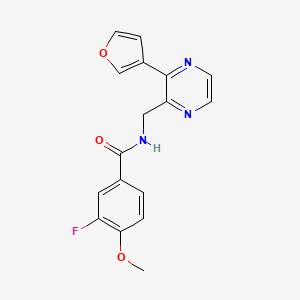

N-(1,3-benzodioxol-5-yl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4S/c1-31-19-5-3-2-4-18(19)28-10-12-29(13-11-28)22-8-9-25-24(27-22)34-15-23(30)26-17-6-7-20-21(14-17)33-16-32-20/h2-9,14H,10-13,15-16H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGKVAFZEUIOOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2H-1,3-benzodioxol-5-yl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2513575.png)

![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2513577.png)

![2-((4-chlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513579.png)

![N-Methyl-1-[2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/no-structure.png)

![3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2513589.png)

![Ethyl 4-((3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate](/img/structure/B2513594.png)